molecular formula C6H2ClN2O7S- B11063583 4-Chloro-3,5-dinitrobenzenesulfonate

4-Chloro-3,5-dinitrobenzenesulfonate

Cat. No.: B11063583
M. Wt: 281.61 g/mol
InChI Key: ALVPDCHBQRCKRQ-UHFFFAOYSA-M
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Description

    is a chemical compound with the molecular formula

    4-Chloro-3,5-dinitrobenzenesulfonate: C6H2ClN2O7S\text{C}_6\text{H}_2\text{ClN}_2\text{O}_7\text{S}C6​H2​ClN2​O7​S

    .
  • It consists of a benzene ring substituted with chlorine and two nitro groups, along with a sulfonate functional group.
  • The compound is often used as an intermediate in various chemical processes.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as an intermediate in the synthesis of other compounds.

      Biology: Limited direct biological applications, but its derivatives may have biological activity.

      Medicine: Not commonly used in medicine due to its toxicity.

      Industry: Used in the production of dyes, pigments, and other chemicals.

  • Mechanism of Action

    • The exact mechanism of action for 4-Chloro-3,5-dinitrobenzenesulfonate is not well-documented.
    • It likely interacts with cellular components due to its electrophilic nature, but specific molecular targets remain unclear.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that safety precautions should be taken when handling this compound due to its potential toxicity and reactivity.

    Properties

    IUPAC Name

    4-chloro-3,5-dinitrobenzenesulfonate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H3ClN2O7S/c7-6-4(8(10)11)1-3(17(14,15)16)2-5(6)9(12)13/h1-2H,(H,14,15,16)/p-1
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ALVPDCHBQRCKRQ-UHFFFAOYSA-M
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])S(=O)(=O)[O-]
    Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H2ClN2O7S-
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    281.61 g/mol
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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